molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Cat. No.: B2767431
CAS No.: 866143-42-2
M. Wt: 228.255
InChI Key: GLNLHTHXORPIAX-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is an organic compound that features a pyridine ring and a pyrimidine ring connected via a propanamide linkage

Mechanism of Action

Target of Action

Similar compounds like netupitant are known to target theNeurokinin 1 (NK1) receptor . NK1 receptors play a crucial role in transmitting pain signals in the central nervous system and are also involved in the vomiting reflex .

Mode of Action

Compounds like netupitant, which are nk1 receptor antagonists, work bycompetitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS) . This inhibition of NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

Nk1 receptor antagonists like netupitant are known to affect theneurokinin pathway . By blocking the NK1 receptors, these drugs inhibit the binding of substance P, a key neurotransmitter in this pathway. This can lead to downstream effects such as the prevention of nausea and vomiting, particularly those induced by chemotherapy .

Pharmacokinetics

For netupitant, a similar compound, the pharmacokinetic data is as follows :

These properties can significantly impact the bioavailability and efficacy of the drug .

Result of Action

Nk1 receptor antagonists like netupitant can preventchemotherapy-induced nausea and vomiting (CINV) by inhibiting the binding of substance P to NK1 receptors in the central nervous system .

Action Environment

For instance, Netupitant’s blood plasma levels are expected to increase when combined with inhibitors of the liver enzyme CYP3A4 and lowered when combined with inductors of this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.

    Coupling of Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are coupled using a suitable linker, such as a propanamide group. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide or pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting various diseases.

    Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploring its use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the nature of the amide linkage.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents or linkers.

Uniqueness

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is unique due to its specific combination of pyridine and pyrimidine rings connected via a propanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structural composition that includes both pyridine and pyrimidine rings. This dual-ring structure enhances its interaction with various biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved may include the modulation of key signaling pathways related to cell survival and growth .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activities. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Interference with Signal Transduction : By disrupting signaling pathways, it can alter cellular responses to external stimuli, potentially leading to reduced tumor growth or enhanced microbial susceptibility.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundPyridine and pyrimidine ringsAntimicrobial, anticancerDual-ring structure enhances target interactions
2-methyl-N-(3-pyridinyl)propanamideSingle pyridine ringLimited antimicrobialLess diverse interactions
2-methyl-N-(2-pyridinyl)propanamideSingle pyridine ringMinimal anticancer activityLacks pyrimidine ring

Study 1: Anticancer Activity

A study published in MDPI explored the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Study 2: Antimicrobial Efficacy

Research conducted by BenchChem evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLHTHXORPIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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